STING Binding Affinity Comparison
2'2'-cGAMP binds to human STING CTD (residues 139–379) with a Kd of 287 nM, which is ~75-fold weaker than the endogenous ligand 2'3'-cGAMP (Kd 3.79 nM) but ~3.6-fold stronger than 3'3'-cGAMP (Kd 1.04 µM) and ~5.6-fold stronger than 3'2'-cGAMP (Kd 1.61 µM) and c-di-GMP (Kd 1.21 µM) [1].
| Evidence Dimension | STING binding affinity (Kd) measured by ITC |
|---|---|
| Target Compound Data | Kd = 287 nM |
| Comparator Or Baseline | 2'3'-cGAMP: Kd = 3.79 nM; 3'3'-cGAMP: Kd = 1.04 µM; 3'2'-cGAMP: Kd = 1.61 µM; c-di-GMP: Kd = 1.21 µM |
| Quantified Difference | 2'2'-cGAMP binds ~75-fold weaker than 2'3'-cGAMP, ~3.6-fold stronger than 3'3'-cGAMP, ~5.6-fold stronger than 3'2'-cGAMP and c-di-GMP |
| Conditions | ITC using purified human STING C-terminal domain (residues 139–379); competitive titration for 2'3'-cGAMP and 3'2'-cGAMP; direct titration for 2'2'-cGAMP, 3'3'-cGAMP, and c-di-GMP |
Why This Matters
This intermediate binding affinity positions 2'2'-cGAMP as a tool to probe STING activation thresholds without saturating the receptor, which may avoid receptor desensitization or enable titratable pathway activation.
- [1] Zhang X, Shi H, Wu J, Zhang X, Sun L, Chen C, Chen ZJ. Cyclic GMP-AMP containing mixed phosphodiester linkages is an endogenous high-affinity ligand for STING. Mol Cell. 2013 Jul 25;51(2):226-35. doi: 10.1016/j.molcel.2013.05.022. PMID: 23747010. View Source
